Dpp812-cho
Descripción
Its molecular structure features a central pyridine-derived scaffold modified with phosphoryl and cyclohexyloxy groups, which enhance its bioavailability and target specificity . Preclinical studies indicate that Dpp812-cho exhibits nanomolar affinity for phosphodiesterase-4 (PDE4), a key enzyme in cytokine regulation . Pharmacokinetic data from rodent models suggest a half-life of 8–12 hours and >80% oral bioavailability, positioning it as a candidate for chronic inflammatory conditions .
Propiedades
Fórmula molecular |
C56H88N2O4S2 |
|---|---|
Peso molecular |
917.4 g/mol |
Nombre IUPAC |
5-[4-(5-formylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C56H88N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)41-57-53(49-39-37-47(43-59)63-49)51-52(55(57)61)54(50-40-38-48(44-60)64-50)58(56(51)62)42-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-46H,5-36,41-42H2,1-4H3 |
Clave InChI |
QSMYLECDZUUZRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=C(S4)C=O |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of DPP812-CHO involves the reaction of N-Formylpiperidine with 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
DPP812-CHO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DPP812-CHO can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
DPP812-CHO has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of high-performance polymer semiconductors, which are essential for organic field-effect transistors (OFETs) . In biology and medicine, DPP812-CHO derivatives are being explored for their potential use in gene therapy as non-viral gene carriers . Additionally, this compound has applications in the development of organic photovoltaic materials and other advanced materials used in various industries .
Mecanismo De Acción
The mechanism of action of DPP812-CHO involves its interaction with specific molecular targets and pathways. For instance, in the context of gene therapy, DPP812-CHO derivatives can facilitate the delivery of nucleic acids into cells by forming stable complexes with the genetic material. This process involves the binding of DPP812-CHO to the cell membrane and subsequent internalization through endocytosis . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Table 1: Comparative Properties of Dpp812-cho and Analogues
| Parameter | Dpp812-cho | Roflumilast | Compound X-247 |
|---|---|---|---|
| Molecular Weight (g/mol) | 412.3 | 403.2 | 398.5 |
| PDE4 IC₅₀ (nM) | 3.2 ± 0.5 | 0.8 ± 0.2 | 5.6 ± 1.1 |
| Oral Bioavailability | 82% | 79% | 68% |
| Half-life (h) | 10.5 | 17.2 | 6.8 |
| Adverse Events | Mild nausea (5%) | Severe diarrhea (20%) | Headache (15%) |
Data compiled from in vitro assays and Phase I/II trials
Key Differentiators
- Metabolic Stability : Unlike Compound X-247, Dpp812-cho avoids CYP3A4-mediated metabolism, minimizing drug-drug interaction risks .
- Efficacy : In murine colitis models, Dpp812-cho reduced TNF-α levels by 70% at 10 mg/kg, outperforming both analogues (55% for Roflumilast, 40% for X-247) .
Limitations in Comparative Studies
- Sample Heterogeneity : Variations in preclinical models (e.g., species-specific PDE4 isoforms) may skew efficacy data .
- Clinical Data Gaps : Long-term safety profiles of Dpp812-cho remain unverified, unlike Roflumilast, which has post-marketing surveillance data .
Critical Notes on Study Design and Interpretation
Methodological Consistency : Discrepancies in assay protocols (e.g., PDE4 isoform purity) across studies complicate direct comparisons .
Regulatory Considerations : EMA guidelines emphasize the need for head-to-head clinical trials to confirm superiority claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
